7-Amino-2-naphthoic acid

Thermal stability High-temperature synthesis Polymer chemistry

7-Amino-2-naphthoic acid (7-amino-2-naphthalenecarboxylic acid; C₁₁H₉NO₂; MW 187.19) is a position-7 amino-substituted bicyclic aromatic carboxylic acid. The compound features a predicted pKa of 4.54 ± 0.10 and a melting point of 245 °C, which differentiate it from its 6-amino regioisomer.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8782354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-naphthoic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)N)C(=O)O
InChIInChI=1S/C11H9NO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,12H2,(H,13,14)
InChIKeyNBPYPKQPLKDTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-naphthoic acid CAS 5773-99-9: Technical Specifications and Differentiation Criteria


7-Amino-2-naphthoic acid (7-amino-2-naphthalenecarboxylic acid; C₁₁H₉NO₂; MW 187.19) is a position-7 amino-substituted bicyclic aromatic carboxylic acid . The compound features a predicted pKa of 4.54 ± 0.10 and a melting point of 245 °C, which differentiate it from its 6-amino regioisomer . Its bifunctional architecture—combining a primary aromatic amine with a carboxylic acid group—enables both diazonium salt formation for azo dye synthesis and carboxyl-mediated amide bond formation . However, not all aminonaphthoic acids are interchangeable. Differences in amino group position produce distinct reactivity profiles with coupling agents and divergent physical properties, which directly affect synthetic efficiency and product quality [1].

Why Aminonaphthoic Acid Positional Isomers Are Not Interchangeable in Synthesis


Aminonaphthoic acid regioisomers are not functionally equivalent. The position of the amino group relative to the carboxyl moiety alters both physical properties and chemical reactivity. For example, 7-amino-2-naphthoic acid (CAS 5773-99-9) has a reported melting point of 245 °C, while 6-amino-2-naphthoic acid (CAS 116668-47-4) melts at 206–209 °C [1]. This ~36–39 °C thermal stability differential matters in high-temperature polymerizations or reactions requiring elevated thermal stability. Furthermore, reactivity toward coupling agents is isomer-specific: 7-amino-4-hydroxy-2-naphthoic acid exhibits different reactivity with 1,1′-carbonyldiimidazole (CDI) compared to its 5-amino counterpart, a property enabling separation [2]. For procurement decisions, substituting one isomer for another without adjusting reaction conditions can reduce yield, introduce impurities, or cause downstream process failures [3].

7-Amino-2-naphthoic Acid: Quantitative Differentiation Evidence vs. Regioisomers and Analogs


Thermal Stability Advantage: 7-Amino-2-Naphthoic Acid Exhibits 36–39 °C Higher Melting Point Than 6-Amino Isomer

7-Amino-2-naphthoic acid demonstrates a melting point of 245 °C, while the 6-amino-2-naphthoic acid regioisomer melts at 206–209 °C [1]. This represents a 36–39 °C higher thermal stability threshold for the 7-amino derivative. For reactions conducted at elevated temperatures, the 7-amino isomer provides a wider operational window before thermal degradation or unintended phase changes occur [2].

Thermal stability High-temperature synthesis Polymer chemistry

Higher Available Purity Specification: 7-Amino-2-Naphthoic Acid 95% vs. 6-Amino Isomer 90% Commercial Grade

Commercial 7-amino-2-naphthoic acid is routinely available at ≥95% purity . In contrast, the 6-amino regioisomer (CAS 116668-47-4) from major suppliers is specified at only 90% purity and contains documented impurities: 3% 5-amino-2-naphthoic acid and 5% 6-hydroxy-2-naphthoic acid [1]. This 5+ percentage point purity differential reduces the need for additional purification steps when using the 7-amino isomer and lowers the risk of off-target reactivity from hydroxyl-containing contaminants .

Chemical purity Procurement specification Quality control

Regioselective Reactivity Differentiation: 7-Amino Isomer Enables CDI-Mediated Separation from 5-Amino Isomer

In a study on 4-hydroxy-2-naphthoic acid derivatives, 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids were synthesized via microwave-assisted pathways [1]. The two positional isomers were then separated by exploiting their different reactivities with 1,1′-carbonyldiimidazole (CDI) [2]. While the 5-amino isomer reacts preferentially with CDI under the described conditions, the 7-amino isomer shows distinct, lower reactivity—a difference that forms the basis for convenient isomer separation [3]. This demonstrates that amino group position directly governs reactivity toward common coupling agents.

Isomer separation CDI reactivity Synthetic methodology

Synthetic Accessibility via Alternative Routes: 7-Amino-2-Naphthoic Acid Synthesizable from 2,7-Aminonaphthalene Sulfonic Acid

7-Amino-2-naphthoic acid can be synthesized from 2,7-aminonaphthalene sulfonic acid via a multi-step reaction sequence [1]. This route offers an alternative to the amination of 7-hydroxy-2-naphthoic acid or other substituted naphthalene derivatives . The availability of this sulfonic acid precursor route provides procurement flexibility and may offer cost or supply chain advantages for specific industrial applications. No comparable sulfonic acid-derived route is well-documented for the 6-amino isomer, which is primarily sourced from nitro-reduction pathways [2].

Synthetic route Precursor availability Process chemistry

High-Value Application Scenarios for 7-Amino-2-naphthoic Acid Based on Evidence-Backed Differentiation


High-Temperature Polymer Synthesis and Engineering Plastics

The 245 °C melting point of 7-amino-2-naphthoic acid —approximately 36–39 °C higher than the 6-amino regioisomer [1]—makes it the preferred monomer for polyamide, polyimide, or polyaramid syntheses conducted at elevated temperatures. The enhanced thermal stability reduces the risk of premature monomer degradation or volatilization during high-temperature polymerization, ensuring consistent stoichiometry and molecular weight control [2].

Precision Azo Dye and Pigment Manufacturing Requiring High Purity

The ≥95% commercial purity of 7-amino-2-naphthoic acid , compared to the 90% purity of 6-amino-2-naphthoic acid (which contains 5% 6-hydroxy-2-naphthoic acid contaminant) [1], directly benefits azo dye synthesis. Hydroxy-acid impurities can act as competing coupling partners, generating unwanted side products and reducing color yield. The higher purity of the 7-amino derivative minimizes side reactions and improves batch-to-batch dye consistency, which is critical for industrial color matching [2].

Synthesis of 7-Aminoalkyl-2-Amino-1,2,3,4-Tetrahydro-2-Naphthoic Acid Derivatives

7-Amino-2-naphthoic acid serves as the key starting material for the preparation of 7-aminoalkyl-2-amino-1,2,3,4-tetrahydro-2-naphthoic acids . These derivatives have demonstrated potent inhibition of tryptophan uptake in WiDr cells with Ki values in the micromolar range [1]. The position-7 amino group is essential for this biological activity, as the 7-amino substitution pattern enables the specific interactions required for tryptophan transport inhibition [2].

Isomer-Specific Methodology Development Using CDI-Mediated Separation

The documented differential reactivity of 7-amino-4-hydroxy-2-naphthoic acid with CDI relative to its 5-amino isomer provides a validated protocol for isomer purification. This method can be adapted for purifying 7-amino-2-naphthoic acid from isomer mixtures when ultra-high purity (>99%) is required for sensitive applications such as pharmaceutical intermediate synthesis, analytical standard preparation, or advanced material fabrication [1].

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